molecular formula C19H17ClN2O3S2 B2824398 N-benzyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251609-68-3

N-benzyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No. B2824398
CAS RN: 1251609-68-3
M. Wt: 420.93
InChI Key: RLMTYEHVXZWVEA-UHFFFAOYSA-N
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Description

N-benzyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide, also known as BCTC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that plays a crucial role in nociception, thermoregulation, and inflammation.

Scientific Research Applications

Organic Synthesis and Reactivity

Studies on related thiophene compounds have explored their synthesis and reactivity. For instance, the synthesis of benzo[b]thiophene derivatives through oxidation and Michael-type nucleophilic addition has been documented (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998). Such processes are foundational in organic synthesis, enabling the production of variously substituted thiophenes for further research or application.

Antimicrobial Activity

Thiourea derivatives, which share functional group similarities with N-benzyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide, have been synthesized and tested for their interaction with bacterial cells (Limban, Marutescu, & Chifiriuc, 2011). Their potential antibiofilm properties against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus suggest the usefulness of such compounds in developing novel antimicrobial agents.

Material Science Applications

The study of sulfonamide inhibitors of carbonic anhydrases has shown the versatility of sulfonamide-based compounds in biochemical applications, highlighting the potential of similar compounds in therapeutic contexts (Supuran, Maresca, Gregáň, & Remko, 2013). Additionally, thiophene-functionalized materials have been explored for their luminescence sensing and environmental contaminant removal capabilities, indicating the potential of thiophene derivatives in environmental applications (Zhao et al., 2017).

properties

IUPAC Name

N-benzyl-3-[(4-chlorophenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-22(16-9-7-15(20)8-10-16)27(24,25)17-11-12-26-18(17)19(23)21-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMTYEHVXZWVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

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